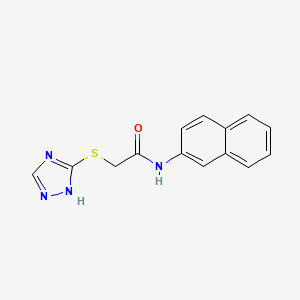
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDX-085, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDX-085 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of glutamatergic neurotransmission, which is involved in cognitive function and memory. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function. This compound has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects in ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1. However, this compound has some limitations, including its poor solubility and bioavailability, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective GlyT1 inhibitors that have better solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans and to explore its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenylhydrazine with cyclohexanone to form N-cyclohexyl-2,6-dimethylphenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine. The final step involves the reaction of N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine with glycine ethyl ester hydrochloride to form this compound.
Applications De Recherche Scientifique
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, this compound has been shown to improve cognitive function and memory retention in animal models of these disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)19(23(3,21)22)12-16(20)18-15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTIZPBOJLGLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
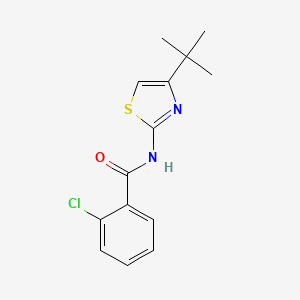
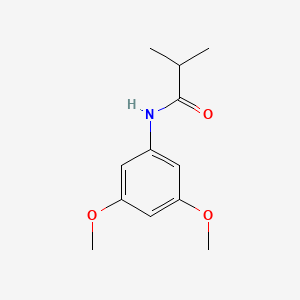
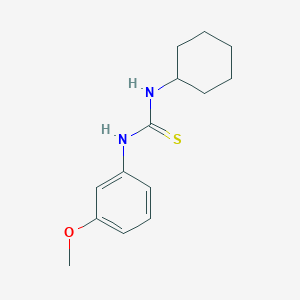


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)

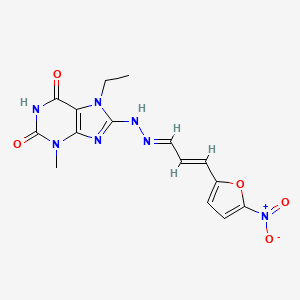
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
